5-Bromo-2-(piperidin-1-ylmethyl)pyridine
Overview
Description
5-Bromo-2-(piperidin-1-ylmethyl)pyridine: is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyridine ring, with a piperidin-1-ylmethyl group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-5-bromopyridine.
Nucleophilic Substitution: The chloromethyl group is substituted with piperidine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate adjustments for reaction times, temperatures, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine can undergo nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used, depending on the desired product.
Major Products:
Substitution Products: Various aryl and alkyl derivatives can be synthesized through substitution reactions.
Oxidation Products: Depending on the conditions, oxidation can yield pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 5-Bromo-2-(piperidin-1-ylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy in biological systems.
Comparison with Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2-Bromo-5-(piperidin-1-ylmethyl)pyridine: Similar but with different substitution patterns.
Uniqueness:
Structural Features: The specific positioning of the bromine and piperidin-1-ylmethyl groups in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine imparts unique reactivity and potential biological activity.
Applications: Its use as a synthetic intermediate and potential pharmaceutical applications distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPUOJGAYLZKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634144 | |
Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-78-5 | |
Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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